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Compound of Interest

Compound Name: Evixapodlin

Cat. No.: B8144761

An objective comparison of the novel oral PD-L1 inhibitor, Evixapodlin, against established
immune checkpoint inhibitor antibodies for the treatment of advanced solid tumors.

This guide provides a comprehensive comparison of the efficacy, mechanism of action, and
experimental protocols of the investigational oral small molecule Evixapodlin (GS-4224) and
approved antibody-based checkpoint inhibitors. The information is intended for researchers,
scientists, and drug development professionals to facilitate an informed understanding of these
distinct therapeutic modalities.

Executive Summary

Evixapodlin is a first-in-class, orally bioavailable small molecule that inhibits the programmed
death-ligand 1 (PD-L1). Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction,
Evixapodlin induces the dimerization of PD-L1 on the cell surface, thereby preventing its
interaction with the PD-1 receptor on T-cells. Preclinical studies have demonstrated its potential
to inhibit tumor growth to a similar extent as the established anti-PD-L1 antibody, atezolizumab.
However, a Phase 1 clinical trial in patients with advanced solid tumors, while demonstrating a
favorable safety profile, did not show any objective responses. In contrast, approved
checkpoint inhibitor antibodies have demonstrated objective responses in early-phase trials in
similar patient populations. This guide will delve into the available data to provide a detailed
comparison.

Mechanism of Action
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Evixapodlin: A Novel Dimerization Approach

Evixapodlin represents a distinct mechanism for inhibiting the PD-1/PD-L1 pathway. As a
symmetrical tetra-aryl small molecule, it binds to PD-L1 and induces its dimerization. This
dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells,
thus releasing the "brake" on the anti-tumor immune response.
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Evixapodlin induces PD-L1 dimerization, blocking PD-1 interaction.

Checkpoint Inhibitor Antibodies: Direct Blockade
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Standard checkpoint inhibitor antibodies, such as pembrolizumab (anti-PD-1), nivolumab (anti-
PD-1), and atezolizumab (anti-PD-L1), function by directly binding to either PD-1 or PD-L1,
physically obstructing their interaction. This blockade also leads to the activation of T-cells and
an anti-tumor immune response.

Checkpoint Inhibitor (Antibody) Mechanism of Action
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Antibodies directly block the PD-1/PD-L1 interaction.

Preclinical Efficacy
Evixapodlin

In a preclinical study, Evixapodlin demonstrated significant anti-tumor activity in a mouse
model with human PD-L1-expressing MC38 colon adenocarcinoma cells. The oral
administration of Evixapodlin resulted in tumor growth inhibition comparable to the anti-PD-L1
antibody atezolizumab.[1]
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Tumor Growth

Compound Dose Route L
Inhibition (TGI)

Evixapodlin 25 mg/kg Oral 49-55%

Atezolizumab 10 mg/kg Intraperitoneal ~55%

Clinical Efficacy

Evixapodlin

A Phase 1b/2 dose-escalation and expansion study (NCT04049617) evaluated the safety,
tolerability, pharmacokinetics, and efficacy of Evixapodlin in 18 patients with advanced solid
tumors who were refractory to or intolerant of standard therapies. While the drug was found to
be well-tolerated at doses up to 1500 mg once daily, no objective responses according to
RECIST 1.1 criteria were observed. The study was discontinued for business reasons.[1][2]

Checkpoint Inhibitors

In contrast to Evixapodlin, early-phase clinical trials of currently approved checkpoint inhibitors
demonstrated objective responses in patients with advanced solid tumors. The patient
populations in these initial trials were also heavily pretreated and included a variety of tumor

types.
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Compound

Trial

Patient Population

Objective
Response Rate
(ORR)

Pembrolizumab

KEYNOTE-001

Advanced solid

tumors

1 complete response
(melanoma), 1
complete response
(Merkel cell
carcinoma), 3 partial
responses
(melanoma) in the
initial dose-escalation
cohort.[3]

Advanced solid

17.1% in previously

Nivolumab CA209-003 tumors (NSCLC treated advanced
cohort) NSCLC.[4]
Showed clinical
activity in various
tumor types, includin
) Advanced solid P ] d
Atezolizumab PCD4989g a5.9% ORR ina

tumors

cohort of patients with
relapsed/refractory

small-cell lung cancer.

Experimental Protocols

Evixapodlin Preclinical In Vivo Study
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Evixapodlin Preclinical Efficacy Workflow
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Workflow for assessing preclinical efficacy of Evixapodlin.

Methodology:

¢ Animal Model: C57BL/6 mice.

e Tumor Cell Line: MC38 colon adenocarcinoma cells engineered to express human PD-L1.
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e Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

e Treatment Groups:
o Vehicle control (oral gavage)
o Evixapodlin (25 mg/kg, oral gavage, daily)

o Atezolizumab (10 mg/kg, intraperitoneal injection, twice weekly)

» Efficacy Endpoint: Tumor growth inhibition (TGI) calculated by comparing the change in

tumor volume in treated groups to the vehicle control group.

Evixapodlin Phase 1 Clinical Trial (NCT04049617)

Evixapodlin Phase 1 Trial (NCT04049617) Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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